2-ニトロソトルエン

概要

説明

2-Nitrosotoluene is a chemical compound with significant research interest due to its potential applications and properties. It is closely related to 2-nitrotoluene (2-NT), a model for photolabile protecting groups in organic synthesis and a compound structurally similar to the military explosive 2,4,6-trinitrotoluene (TNT) (Boateng et al., 2019).

Synthesis Analysis

2-Nitrosotoluene can be synthesized via reactions involving toluene derivatives. A notable example is the palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines with toluene derivatives, which is a traceless approach to synthesize N-alkyl-2-aminobenzophenones (Wu et al., 2014).

Molecular Structure Analysis

The molecular geometry of 2-nitrotoluene has been determined using gas phase electron diffraction and quantum chemical computations, revealing specific bond lengths and angles crucial to its molecular structure (Shishkov et al., 1998). The molecular structures of nitrotoluenes, including 2-nitrotoluene, are influenced by the position of the nitro group, affecting their stability and reactivity (Chen & Wu, 1995).

Chemical Reactions and Properties

2-Nitrotoluene undergoes various chemical reactions, including photodissociation, leading to the formation of different products and intermediates (Diez-y-Riega & Eilers, 2012). It can also participate in reactions like the nitroso ene reaction, which has been shown to proceed concertedly in certain conditions (Lu, 2004).

Physical Properties Analysis

The photoluminescence spectroscopy of 2-nitrotoluene and its decomposition derivatives, including 2-nitrosotoluene, provides insights into its physical properties. These studies reveal the emission characteristics and energy transfer mechanisms involved in the photodissociation of 2-nitrotoluene and its interaction with other molecules (Diez-y-Riega et al., 2013).

Chemical Properties Analysis

2-Nitrotoluene's chemical properties, including its reactivity and stability, are influenced by factors like temperature and additives. Studies using the Advanced Reactive System Screening Tool (ARSST) have explored its thermal decomposition, highlighting key parameters such as onset temperature and pressure rate (Zhu et al., 2017).

科学的研究の応用

染料の合成

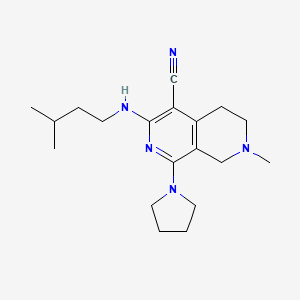

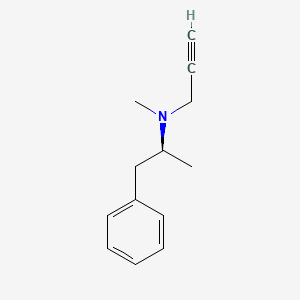

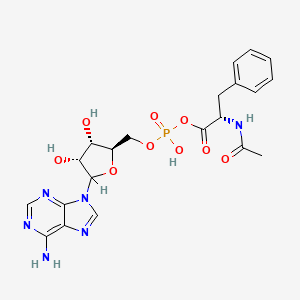

2-ニトロソトルエン: は、様々な染料の製造に重要な成分であるo-トルイジンの合成における中間体として使用されます {svg_1}。この化合物は染料製造の前駆体として機能するため、繊維やその他の材料に鮮やかな色を生み出す染料業界で価値があります。

酸化剤検出

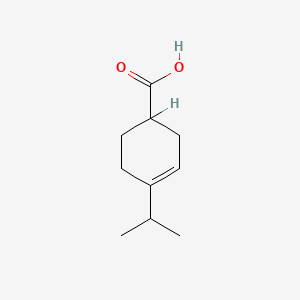

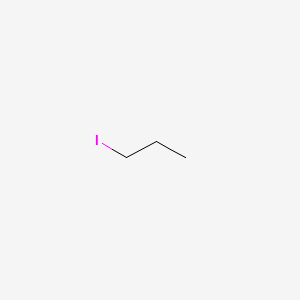

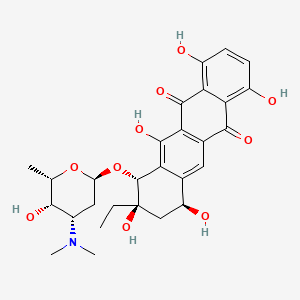

分析化学では、2-ニトロソトルエンは、酸化剤を光度法で検出および定量するための試薬として役立ちます {svg_2}。酸化性物質との反応性により正確な測定が可能になり、これは様々な化学プロセスや実験室での実験に不可欠です。

大気質モニタリング

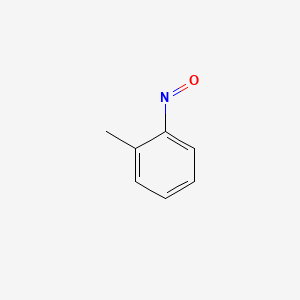

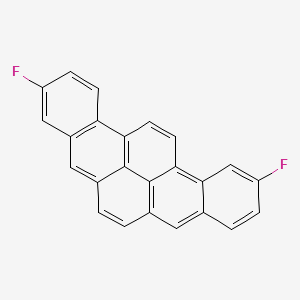

この化合物は、空気中のシアン化水素の含有量を測定するために用いられます {svg_3}。この用途は、環境モニタリングと大気質の確保、特に製造プロセスでシアン化水素が存在する可能性のある工業地域において重要です。

ニトロ化反応速度論研究

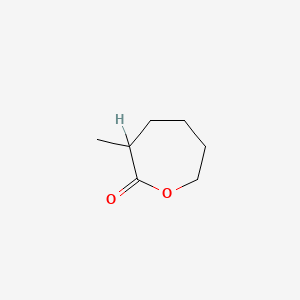

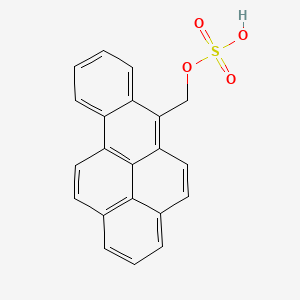

2-ニトロソトルエン: は、ニトロ化反応の速度論的研究に関与しています。 均一な連続マイクロフローシステムが開発され、そのニトロ化の速度論パラメータを決定し、トルエンモノニトロ化プロセスの工業生産条件の最適化と副反応の抑制に関する洞察を提供します {svg_4}.

生物学的応用

微生物学では、2-ニトロソトルエンは、特定のシュードモナス属の培養培地における窒素、炭素、およびエネルギーの補給として作用します {svg_5}。これは、これらの細菌の増殖をサポートし、バイオレメディエーションやその他の生物学的研究に利用できます。

材料科学

この化合物の誘導体、例えば芳香族アゾ化合物は、材料科学、特に機能性光応答性材料の設計に応用されています {svg_6}。これらの材料は光に応答して特性を変えることができ、スマートコーティングやその他の高度な材料の作成に役立ちます。

作用機序

Target of Action

strain JS42, can utilize 2-Nitrosotoluene as the sole source of carbon and energy for growth . This suggests that the compound interacts with specific enzymes or proteins within these organisms.

Mode of Action

strain JS42 can catalyze the oxidation of 2-Nitrosotoluene to 3-methylcatechol and nitrite, a reaction that requires molecular oxygen . This suggests that 2-Nitrosotoluene may undergo enzymatic reactions within these organisms, leading to its breakdown and utilization.

Biochemical Pathways

Theoretical studies on nitrotoluene isomers suggest that reactions of –no 2 isomerizing to ono, and c–no 2 bond dissociation play important roles . These reactions could potentially affect various biochemical pathways within organisms capable of metabolizing 2-Nitrosotoluene.

Result of Action

Its ability to serve as a carbon and energy source for certain bacteria suggests that it may be metabolized into other compounds, which could have various effects on cellular processes .

Action Environment

The action, efficacy, and stability of 2-Nitrosotoluene can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidation of 2-Nitrosotoluene by Pseudomonas sp. strain JS42 . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and activity.

Safety and Hazards

生化学分析

Biochemical Properties

2-Nitrosotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. The interaction between 2-Nitrosotoluene and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular biomolecules . Additionally, 2-Nitrosotoluene can form adducts with proteins, altering their structure and function .

Cellular Effects

The effects of 2-Nitrosotoluene on cellular processes are profound. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation . Furthermore, 2-Nitrosotoluene affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and apoptosis . The compound also influences gene expression by altering the transcriptional activity of various genes involved in stress response and metabolic processes .

Molecular Mechanism

At the molecular level, 2-Nitrosotoluene exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, the binding of 2-Nitrosotoluene to cytochrome P450 enzymes results in the inhibition of their monooxygenase activity, leading to the accumulation of unmetabolized substrates . Additionally, 2-Nitrosotoluene can induce the formation of DNA adducts, which interfere with DNA replication and transcription . These molecular interactions contribute to the cytotoxic and genotoxic effects of 2-Nitrosotoluene.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrosotoluene have been observed to change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to 2-Nitrosotoluene in in vitro studies has shown persistent oxidative stress and sustained activation of stress response pathways . In in vivo studies, chronic exposure to 2-Nitrosotoluene has been associated with long-term effects on cellular function, including altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Nitrosotoluene vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress and transient changes in gene expression . At higher doses, 2-Nitrosotoluene causes significant toxicity, including liver and kidney damage . High doses of 2-Nitrosotoluene have also been linked to reproductive toxicity and carcinogenicity in animal studies . The threshold for toxic effects varies depending on the species and the route of administration.

Metabolic Pathways

2-Nitrosotoluene is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve the reduction of the nitroso group to form hydroxylamine derivatives, which can further undergo conjugation reactions to form water-soluble metabolites . These metabolites are then excreted via the urine. The metabolism of 2-Nitrosotoluene can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 2-Nitrosotoluene is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The distribution of 2-Nitrosotoluene is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 2-Nitrosotoluene is primarily in the cytoplasm and the endoplasmic reticulum . The compound can be directed to specific compartments through post-translational modifications and targeting signals . In the endoplasmic reticulum, 2-Nitrosotoluene interacts with enzymes involved in detoxification and metabolic processes . The localization of 2-Nitrosotoluene within these subcellular compartments is crucial for its biochemical activity and toxicity.

特性

IUPAC Name |

1-methyl-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLBRQVYXPMCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021065 | |

| Record name | 2-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

611-23-4 | |

| Record name | 2-Nitrosotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrosotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrosotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROSOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2P2O30ZSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key metabolic pathways of 2-nitrosotoluene in marine organisms?

A1: Studies show that 2-nitrosotoluene is a metabolic product of o-toluidine in marine organisms like mussels, oysters, abalone, and flatfish. [, ] While mussels excrete 2-nitrosotoluene directly, abalone primarily eliminates o-toluidine through other pathways. [] This difference highlights the species-specific metabolic handling of 2-nitrosotoluene in marine life.

Q2: How does 2-nitrosotoluene interact with neutrophils and impact their function?

A2: 2-Nitrosotoluene inhibits the respiratory burst in neutrophils, a critical process in the immune response. [, ] This inhibition stems from its interaction with the NADPH oxidase system, specifically targeting a hydrophobic site within the enzyme complex. [, ] The potency of inhibition correlates with the compound's hydrophobicity, suggesting a structure-activity relationship. []

Q3: What is the role of 2-nitrosotoluene in DNA damage assessment?

A3: 2-Nitrosotoluene serves as a test chemical in microfluidic electrochemical sensor arrays designed to detect DNA damage, specifically DNA adduct formation. [] This technology allows for the simultaneous detection of DNA oxidation and adduct formation, providing a comprehensive assessment of genotoxic effects. []

Q4: How does the structure of 2-nitrosotoluene relate to its ability to inhibit superoxide generation?

A5: Studies comparing nitrosobenzene and 2-nitrosotoluene reveal that the latter exhibits enhanced inhibition of superoxide generation with increasing temperature. [] This difference is attributed to the endothermic nature of 2-nitrosotoluene binding, driven primarily by entropy changes. [] This suggests that the methyl group in 2-nitrosotoluene influences its binding interactions and consequently, its inhibitory potency.

Q5: Are there any known interactions between 2-nitrosotoluene and human enzymes?

A6: Research shows that 2-nitrosotoluene can inactivate human arylamine N-acetyltransferase 1 (NAT1), an enzyme involved in the detoxification of arylamines. [] Although a less potent inactivator compared to other nitrosoarenes, 2-nitrosotoluene still forms sulfinamide adducts with NAT1, highlighting its potential to disrupt this detoxification pathway. []

Q6: How is 2-nitrosotoluene used in material science and nanotechnology?

A7: 2-Nitrosotoluene plays a role in sensing applications when incorporated into modified single-walled carbon nanotubes (SWNTs). [] Specifically, indolizine-modified SWNTs, synthesized using 2-nitrosotoluene, exhibit fluorescence properties suitable for detecting nitroaromatic compounds like 2,4-dinitrotoluene. []

Q7: What are the implications of N-hydroxylation in the context of 2-nitrosotoluene formation?

A8: N-hydroxylation is a crucial step in the metabolic activation of aromatic amines and nitro compounds, many of which are suspected carcinogens. [] While 2-nitrosotoluene itself is not directly formed via N-hydroxylation, it can be generated from the oxidation of N-hydroxy-o-toluidine, highlighting its connection to this significant metabolic pathway. []

Q8: How is 2-nitrosotoluene utilized in the field of synthetic chemistry?

A9: 2-Nitrosotoluene reacts with a platinum-germylene complex to yield a new compound capable of forming novel N-C and N-S bonds. [] This reaction demonstrates the potential of 2-nitrosotoluene as a building block for synthesizing complex molecules with potential applications in various fields.

Q9: What is the significance of studying the effects of 2-nitrosotoluene on amino acid incorporation?

A10: Research has explored the impact of 2-nitrosotoluene on amino acid incorporation into proteins, a fundamental biological process. [] While 2-nitrosotoluene exhibited inhibitory effects at certain concentrations, other related compounds like 2-acetylaminofluorene and its derivatives showed minimal impact. [] This finding contributes to understanding the specific mechanisms through which 2-nitrosotoluene might exert its biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)